molecular formula C5H2Cl3N3O B13031948 (NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine

(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine

Cat. No.: B13031948
M. Wt: 226.44 g/mol
InChI Key: PDCZSIXGSITVMN-XLUWADSXSA-N
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Description

(NE)-N-[(2,4,6-Trichloropyrimidin-5-yl)methylidene]hydroxylamine is a halogenated pyrimidine derivative featuring a hydroxylamine group (-NHOH) attached via a methylidene bridge to a 2,4,6-trichloropyrimidine ring. The trichloropyrimidine moiety introduces strong electron-withdrawing effects, which may stabilize the molecule and influence its interactions in biological or synthetic systems .

Properties

Molecular Formula

C5H2Cl3N3O

Molecular Weight

226.44 g/mol

IUPAC Name

(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C5H2Cl3N3O/c6-3-2(1-9-12)4(7)11-5(8)10-3/h1,12H/b9-1+

InChI Key

PDCZSIXGSITVMN-XLUWADSXSA-N

Isomeric SMILES

C(=N/O)\C1=C(N=C(N=C1Cl)Cl)Cl

Canonical SMILES

C(=NO)C1=C(N=C(N=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine typically involves the reaction of 2,4,6-trichloropyrimidine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base or acid catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while oxidation and reduction reactions can produce different nitrogen-containing compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Trichloro vs. Dichloro Pyrimidine Analogs

A closely related analog, (NE)-N-[(4,6-Dichloropyrimidin-5-yl)methylidene]hydroxylamine (CAS 7660-48-2), differs by the absence of the 2-chloro substituent. Key comparisons include:

  • Lipophilicity : The trichloro substitution likely increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
Table 1: Structural and Inferred Property Comparison
Compound Substituents on Pyrimidine Molecular Formula Key Inferred Properties
Target Compound 2,4,6-Trichloro C₅H₃Cl₃N₃O High lipophilicity, enhanced stability
Dichloro Analog (CAS 7660-48-2) 4,6-Dichloro C₅H₄Cl₂N₃O Moderate reactivity, lower stability

Molecular Conformation and Crystal Packing

The crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine () reveals:

  • Dihedral Angles : Pyrazole and pendant aromatic rings exhibit dihedral angles of 42.69°–54.49°, influencing molecular planarity and packing.
  • Hydrogen Bonding : O–H···N bonds form tetramers, while C–H···π interactions stabilize layered crystal structures.

Comparison :

  • The target compound’s pyrimidine ring (vs. pyrazole in ) is more electron-deficient, which may alter hydrogen-bonding patterns and crystal packing.
  • Chlorine substituents could introduce halogen bonding (Cl···N/O), further affecting solid-state properties .

Metabolic and Toxicological Profiles

N-(2-Methoxyphenyl)hydroxylamine () undergoes hepatic metabolism to o-aminophenol and unidentified metabolites, suggesting hydroxylamine derivatives are susceptible to enzymatic oxidation.

Implications for the Target Compound :

  • However, hydroxylamine metabolites could form reactive intermediates (e.g., nitroso derivatives), raising toxicity concerns .

Regulatory and Pharmacological Context

Several N-substituted hydroxylamines, such as N-(2,5-Dimethoxy-4-propylthiophenthyl)hydroxylamine, are controlled under drug abuse legislation ().

Key Differences :

  • The target’s trichloropyrimidine group lacks the methoxy and thioether substituents found in regulated analogs, likely altering receptor binding profiles .

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